2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide dihydrochloride
Overview
Description
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide dihydrochloride, commonly referred to as 2-PIPD, is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). 2-PIPD has been extensively studied due to its potential therapeutic applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. 2-PIPD has been shown to be significantly more potent than other AChE inhibitors, making it an attractive target for drug discovery and development.
Scientific Research Applications
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have been extensively explored for their diverse therapeutic potentials. A literature review reveals that piperazine, a nitrogen-containing heterocycle, plays a crucial role in the design of drugs across a wide range of therapeutic areas. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents (Rathi et al., 2016). The versatility of the piperazine scaffold allows for significant pharmacological diversity, depending on the substitution pattern on the nucleus.
The modification of substituents on the piperazine ring can markedly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, enhancing their medicinal potential. This adaptability makes piperazine a valuable building block in drug discovery, enabling the design of novel therapeutic agents for various diseases. The current interest in piperazine-based molecules reflects their broad potential, moving beyond the initial focus on central nervous system (CNS) activity to cover a wide array of pharmacological activities.
Antimicrobial and Antitubercular Activities
Piperazine derivatives have also been highlighted for their antimicrobial and antitubercular activities. Recent studies have shown that molecules containing piperazine as an essential subunit exhibit potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020). This underscores the relevance of piperazine derivatives in addressing global health challenges such as tuberculosis (TB), providing a foundation for the development of safer, selective, and cost-effective antitubercular agents.
properties
IUPAC Name |
2-piperazin-1-yl-N-prop-2-ynylpropanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-3-4-12-10(14)9(2)13-7-5-11-6-8-13;;/h1,9,11H,4-8H2,2H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQZLNNQYMJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)N1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.